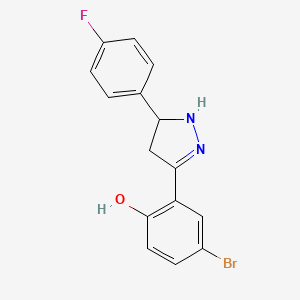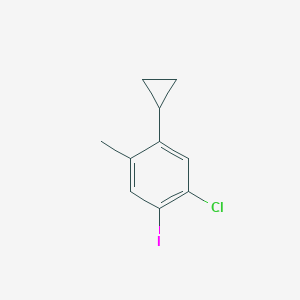
1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene” is an organic compound with the molecular formula C10H10ClI . It has a molecular weight of 292.54 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, an iodine atom, a methyl group, and a cyclopropyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. As a benzene derivative, it could potentially undergo electrophilic aromatic substitution reactions. The presence of the halogens (chlorine and iodine) might make it a candidate for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its purity and the conditions under which it’s stored. Information about its melting point, boiling point, solubility, and other properties may be available from the supplier.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1-Chloro-5-cyclopropyl-2-iodo-4-methylbenzene serves as a starting material or intermediate in the synthesis of complex organic compounds. Its reactivity, especially in donor-acceptor cyclopropane formations, facilitates the production of novel compounds. For instance, donor-acceptor cyclopropanes react with iodobenzene dichloride to afford ring-opened products with chlorine atoms, showcasing the compound's utility in halogenation reactions and the synthesis of ring-opened products with specific functionalities (Garve et al., 2014).
Crystal and Molecular Structure Analysis
The compound is also utilized in the analysis of crystal and molecular structures of novel bioactive heterocyclic compounds. For example, the structural analysis of a related compound, 7-Chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-Dihydro-4,5,6,10-Tetraaza-dibenzo [a,d] cyclohepten-11-one, revealed its crystallization in the monoclinic space group, aiding in the understanding of molecular conformations and interactions within the crystal lattice (Thimmegowda et al., 2008).
Halogen Bonding Studies
Research on halogen bonding as structural determinants in organic molecules, such as 4-halotriaroylbenzenes, helps understand the role of halogens in molecular architecture and interactions. These studies highlight the importance of chloro- and iodo- substituents in influencing molecular structure through C-X...O=C interactions, which are pivotal in designing molecules with desired properties (Pigge et al., 2006).
Electrophilic Cyclization Reactions
Iodobenzene-catalyzed cyclization reactions of aryl-N-methoxyethanesulfonamides demonstrate the utility of iodobenzene derivatives in synthesizing heterocyclic compounds, such as 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This showcases the application of chloro- and iodo-substituted benzene derivatives in facilitating electrophilic cyclization, crucial for constructing complex cyclic structures (Moroda & Togo, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-5-cyclopropyl-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClI/c1-6-4-10(12)9(11)5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEHHUWUYYQVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CC2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide](/img/structure/B2811264.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2811267.png)
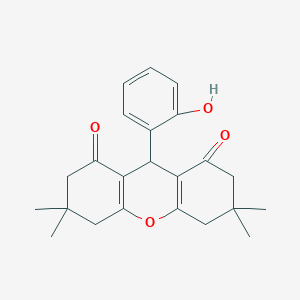
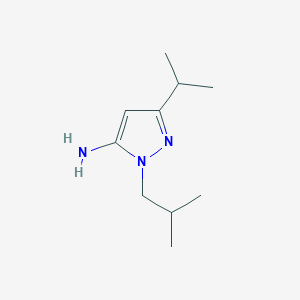
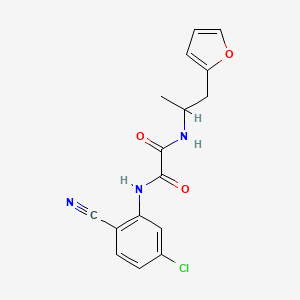

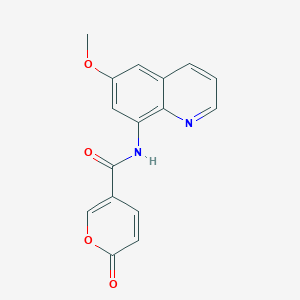
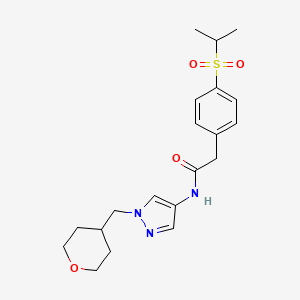
![N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2811282.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine](/img/structure/B2811283.png)
